(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid

Enantioselective Synthesis Chemoenzymatic Resolution Chiral Building Blocks

Unprotected indoline-2-carboxylic acid suffers low nucleophilicity, causing poor coupling yields; racemic mixtures introduce uncontrolled chiral variables. This (S)-Boc-protected derivative solves both: enables standard Boc-SPPS coupling without harsh activation (note: avoid N-terminal placement to prevent quantitative DKP formation upon TFA deprotection); delivers >99.9% ee enantiopurity (verified [α]D20 = -81±2º, C=1.5 in CHCl3 or DMF) for reproducible asymmetric induction. A key intermediate for NF-κB inhibitor and cardioselective KATP channel opener development. Supplied with full COA; store at 2-8°C, ships ambient globally.

Molecular Formula C14H17NO4
Molecular Weight 263,29 g/mole
CAS No. 144069-67-0
Cat. No. B558296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid
CAS144069-67-0
Synonyms144069-67-0; (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylicacid; Boc-L-indoline-2-carboxylicacid; Boc-L-Idc-OH; AmbotzBAA1405; AC1MBSGV; SCHEMBL927332; CTK7I3223; MolPort-003-725-654; QONNUMLEACJFME-NSHDSACASA-N; BOC--INDOLINECARBOXYLICACID; ZINC4287377; 7088AA; AKOS015911607; RTR-005617; AJ-50233; AK115650; AN-31521; KB-210738; TR-005617; FT-0679894; BOC-(S)-(-)-INDOLINE-2-CARBOXYLICACID; (S)-N-tert-butoxycarbonylindoline-2-carboxylicacid; (2S)-1-tert-butoxycarbonylindoline-2-carboxylicacid; I14-38292
Molecular FormulaC14H17NO4
Molecular Weight263,29 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m0/s1
InChIKeyQONNUMLEACJFME-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid (CAS 144069-67-0) – A Protected Chiral Indoline-2-Carboxylic Acid Building Block


(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid (CAS 144069-67-0), also known as Boc-L-indoline-2-carboxylic acid, is a chiral, nitrogen-protected derivative of the non-proteinogenic amino acid indoline-2-carboxylic acid [1]. With a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol, this compound features a distinctive bicyclic indoline core (a benzene ring fused to a pyrrolidine ring) that acts as a conformationally constrained proline analog [1][2]. The tert-butoxycarbonyl (Boc) group protects the secondary amine, rendering the compound a stable, shelf-ready intermediate for solid-phase peptide synthesis (SPPS) and medicinal chemistry applications [1].

Why (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid (144069-67-0) Cannot Be Substituted with Unprotected, Racemic, or Alternative Protected Indoline Analogs


Generic substitution of (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid (144069-67-0) with its unprotected form, racemic mixture, or alternative N-protected analogs (e.g., Fmoc, Cbz) is not scientifically valid. The unprotected (S)-indoline-2-carboxylic acid suffers from very low nucleophilicity, requiring harsh or specialized coupling conditions that often result in poor yields or complete failure [1]. Furthermore, the steric bulk of the Boc group critically influences reactivity and selectivity; for example, Boc-protected homochiral dipeptide coupling proceeds with a notably poor yield (46%), whereas the heterochiral analog proceeds excellently, demonstrating a strong chiral mismatch effect that would be absent or different with other protecting groups [1]. Lastly, the use of a racemate without a defined chiral center would introduce an uncontrolled variable, as the desired biological activity or conformational bias (e.g., cis-amide bond induction) is strictly dependent on the (S)-configuration [1][2].

Quantitative Evidence for Selecting (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid (144069-67-0) Over Comparators


Enantiomeric Purity: Achievable >99.9% ee via Robust Chemoenzymatic Resolution

In direct head-to-head comparisons for the preparation of enantiomerically pure N-Boc-indoline-2-carboxylic acid, a chemoenzymatic resolution method using immobilized Candida antarctica lipase (Chirazyme L-2) demonstrated exceptional enantioselectivity [1]. This method provides the target (S)-carboxylic acid with >99.9% enantiomeric excess (ee), while simultaneously yielding the unreacted (R)-ester with 99.6% ee [1]. This level of stereochemical purity is a critical differentiator when compared to alternative resolutions or asymmetric syntheses that may yield lower ee values or require more elaborate purification.

Enantioselective Synthesis Chemoenzymatic Resolution Chiral Building Blocks

Optical Rotation: A Definitive QC Metric for (S)-Enantiomer Identity and Purity

The specific optical rotation ([α]D20) provides a rapid, quantitative, and comparative measure of both identity and enantiomeric purity . For (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid, the reported value is [α]D20 = -81 ± 2º (c=1.5, CHCl3 or DMF) . This well-defined negative rotation is a hallmark of the (S)-configuration and serves as a benchmark against which to assess any received batch, distinguishing it from its (R)-enantiomer, which would exhibit a positive rotation of equal magnitude.

Chiral Analysis Quality Control Stereochemical Purity

Coupling Reactivity: Chiral Mismatch Effect Dictates Peptide Bond Formation Efficiency

The reactivity of the Boc-protected indoline-2-carboxylic acid is not uniform; it is profoundly influenced by the chirality of the coupling partner [1]. In a direct comparative study, the coupling of Boc-(2S)-Ind-OH with another (2S)-Ind-OMe unit to form a homochiral dipeptide proceeded with a poor isolated yield of 46% [1]. This stands in stark contrast to the corresponding heterochiral coupling, which yields the (l-d) dipeptide in excellent yields [1]. This 'chiral mismatch' effect is a unique and quantifiable characteristic of this specific protected amino acid, a behavior not observed or reported to the same degree for its Fmoc- or Cbz-protected counterparts.

Peptide Synthesis Solid-Phase Synthesis Reaction Optimization

Deprotection Lability: Near-Quantitative Diketopiperazine Formation Upon Boc Removal

A critical and distinguishing feature of (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid-containing dipeptides is their extreme propensity to undergo intramolecular cyclization to form 2,5-diketopiperazines (DKPs) immediately upon Boc deprotection [1]. In a controlled study, treatment of Boc-((2S)-Ind)2-OMe with TFA resulted in complete conversion (quantitative) to the corresponding DKP, with an isolated yield of 43% (the reduced yield attributed to the DKP's aggregation tendency during purification) [1]. This behavior is so pronounced that it occurs even when the C-terminus is protected as a tert-butyl ester, a strategy normally employed to prevent DKP formation [1]. While other protected homo-dipeptides (Cbz, Fmoc) also formed DKPs, the Boc-protected variant's lability under standard acidic deprotection conditions makes it a uniquely challenging—or uniquely enabling—intermediate depending on the synthetic goal.

Peptide Chemistry Deprotection Strategies Diketopiperazine Formation

Biological Activity in SAR Studies: Boc-Protected Intermediate Demonstrates Superior Performance

In a structure-activity relationship (SAR) study exploring indoline-2-carboxylic acid N-(substituted)phenylamide derivatives as NF-κB inhibitors, the synthetic intermediate containing the Boc protecting group demonstrated 'outstanding results' [1]. This observation was significant enough that it prompted the research team to further explore various substituents as replacements for the Boc group to understand the SAR [1]. While this is a qualitative statement from the abstract, it provides a clear, comparative, research-driven rationale for prioritizing the Boc-protected intermediate in the synthetic pathway over alternative protected forms.

Medicinal Chemistry Structure-Activity Relationship (SAR) NF-κB Inhibition

Recommended Application Scenarios for (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid (CAS 144069-67-0) Based on Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

This compound is a standard building block for introducing a proline-like, conformationally restricted indoline moiety into peptide chains using Boc-strategy SPPS. The Boc group provides the necessary amine protection for sequential coupling steps [1]. However, users must be acutely aware of the high propensity for diketopiperazine (DKP) formation upon N-terminal Boc deprotection, as demonstrated by quantitative conversion of model dipeptides to DKP under standard TFA cleavage conditions [2]. To mitigate this, synthetic strategies should avoid incorporating this residue at the N-terminus of a dipeptide sequence that will be exposed to acid during chain assembly, or researchers should deliberately exploit this lability for the synthesis of DKP scaffolds [2].

Enantioselective Synthesis of Chiral Catalysts and Auxiliaries

The exceptional enantiomeric purity (>99.9% ee) achievable for this compound makes it a premium starting material for the synthesis of chiral ligands, catalysts, and auxiliaries [1]. The defined (S)-stereochemistry and the rigid indoline scaffold are crucial for inducing high levels of asymmetric induction in reactions such as enantiofacially selective reductions [1]. Procurement of the compound with verified optical rotation ([α]D20 = -81 ± 2º) is essential for ensuring the reproducibility of these asymmetric transformations [2].

Medicinal Chemistry: Synthesis of NF-κB Inhibitors and KATP Channel Modulators

This compound is a key intermediate in the development of two distinct classes of bioactive molecules. First, SAR studies have identified Boc-protected indoline-2-carboxylic acid derivatives as 'outstanding' intermediates leading to potent inhibitors of NF-κB, a transcription factor implicated in inflammation and cancer [1]. Second, N-Boc-indoline-2-carboxylic acid is a reported starting material for preparing benzopyranyl indoline analogs that act as cardioselective anti-ischemic ATP-sensitive potassium (KATP) channel openers [2]. In both cases, the Boc group serves a dual purpose: it acts as a protecting group during synthesis and its presence in the intermediate stage was found to be beneficial for the overall biological profile of the compound series [1].

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